![molecular formula C18H21N5O3 B2382107 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide CAS No. 1021030-92-1](/img/structure/B2382107.png)
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazolo[4,3-b]pyridazine ring, possibly through a cyclization reaction, followed by the attachment of the methoxyphenyl and ethylbutyramide groups .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a triazolo[4,3-b]pyridazine ring attached to a methoxyphenyl group and an ethylbutyramide group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group and the aromatic rings could affect its solubility and reactivity .Scientific Research Applications
Anticancer Properties
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Their unique structure allows for specific interactions with cancer cell receptors, making them attractive candidates for drug design and development . Further research is needed to explore their efficacy against specific cancer types.
In Silico Studies
Pharmacokinetic and molecular modeling studies provide insights into the compound’s behavior within biological systems. These computational approaches aid in predicting drug interactions, bioavailability, and toxicity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown promising results in the treatment of various diseases, including cancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-3-5-16(24)19-10-11-26-17-9-8-15-20-21-18(23(15)22-17)13-6-4-7-14(12-13)25-2/h4,6-9,12H,3,5,10-11H2,1-2H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROOIEYYNHWGKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCOC1=NN2C(=NN=C2C3=CC(=CC=C3)OC)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide |
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